molecular formula C15H11BrN2O2S B281785 N-(4-bromophenyl)quinoline-8-sulfonamide

N-(4-bromophenyl)quinoline-8-sulfonamide

Cat. No.: B281785
M. Wt: 363.2 g/mol
InChI Key: ZRIVCENPMRMEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)quinoline-8-sulfonamide (4BP-TQS) is a synthetic sulfonamide derivative characterized by a quinoline scaffold substituted at the 8-position with a sulfonamide group linked to a 4-bromophenyl moiety. This compound has garnered significant attention as an allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) . Its dual activity—directly activating the receptor (allosteric agonism) and enhancing responses to orthosteric agonists like acetylcholine (ACh)—makes it a valuable tool for studying α7 nAChR pharmacology. Structural studies highlight the critical role of the para-bromine substituent in its pharmacological profile, influencing receptor binding kinetics and channel activation efficiency .

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

N-(4-bromophenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H

InChI Key

ZRIVCENPMRMEDM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and functional properties of 4BP-TQS are highly sensitive to structural modifications. Below is a detailed comparison with its analogs:

Halogen Substitution and Position

  • 4BP-TQS vs. 2BP-TQS/3BP-TQS :
    Replacing the para-bromine with ortho- or meta-bromine (2BP-TQS, 3BP-TQS) abolishes allosteric agonist activity while retaining positive allosteric modulation (PAM) effects. This underscores the necessity of the para-halogen position for ago-PAM functionality .
  • Halogen Replacement (4CP-TQS, 4IP-TQS, 4FP-TQS) :
    • 4CP-TQS (4-chlorophenyl): Retains allosteric agonism but exhibits slower activation and faster inactivation rates compared to 4BP-TQS.
    • 4IP-TQS (4-iodophenyl): Similar agonist activity but increased desensitization.
    • 4FP-TQS (4-fluorophenyl): Lacks agonist activity, acts as a pure PAM, and antagonizes 4BP-TQS-evoked responses .

Aromatic Substituent Modifications

  • TQS (4-naphthyl analog): Lacks the bromophenyl group but retains PAM activity.
  • K3 (N-(4-bromobutyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulphonamide): A structurally distinct analog with a bromobutyl chain and trimethoxyphenyl group. Unlike 4BP-TQS, K3 inhibits lysine-specific demethylase 1 (LSD1), demonstrating divergent biological targets due to its extended alkyl chain and methoxy substitutions .

Sulfonamide Position and Solubility

  • N-(4-bromophenyl)quinoline-2-carboxamide (5c): A positional isomer with the sulfonamide at the 2-position. While synthesized via microwave-assisted amidation , its biological activity remains uncharacterized in the provided evidence.
  • HQSMP (N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide): Features a pyridinylmethyl group, enhancing solubility in DMF and enabling metal complexation. Such modifications are critical for optimizing pharmacokinetic properties .

Pharmacological and Functional Differences

Table 1: Key Pharmacological Properties of 4BP-TQS and Analogs

Compound Allosteric Agonism PAM Activity Unique Properties Reference
4BP-TQS Yes Yes Prolongs channel open time, ↑ burst length
2BP-TQS No Yes No direct activation
4CP-TQS Yes Yes Slower activation kinetics
4FP-TQS No Yes Antagonizes 4BP-TQS
TQS No Yes Binds transmembrane site
K3 N/A N/A LSD1 inhibitor

Mechanistic Insights

  • Channel Kinetics : 4BP-TQS increases single-channel conductance (32.3 pS vs. ACh’s 27.4 pS) and burst duration (15.6 ms vs. ACh’s 1.8 ms), indicating distinct open-channel conformations when activated by allosteric vs. orthosteric agonists .
  • Co-application with ACh : Synergistic effects observed, further enhancing burst lengths and open probability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.